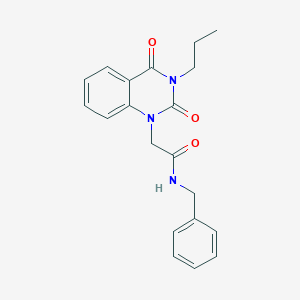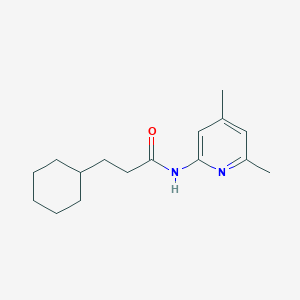![molecular formula C14H15BrN2O3 B12491339 N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12491339.png)
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide is a synthetic organic compound that features a furan ring, a brominated hydroxybenzyl group, and an aminoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-hydroxybenzyl alcohol.
Amination: The brominated product is then reacted with ethylenediamine under reflux conditions to form the intermediate, 2-[(5-bromo-2-hydroxybenzyl)amino]ethylamine.
Amidation: Finally, the intermediate is coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: 5-bromo-2-formylbenzyl derivative.
Reduction: 2-hydroxybenzyl derivative.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to the target site, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
- N-{2-[(5-methyl-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
- N-{2-[(5-fluoro-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide
Uniqueness
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H15BrN2O3 |
|---|---|
Peso molecular |
339.18 g/mol |
Nombre IUPAC |
N-[2-[(5-bromo-2-hydroxyphenyl)methylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-3-4-12(18)10(8-11)9-16-5-6-17-14(19)13-2-1-7-20-13/h1-4,7-8,16,18H,5-6,9H2,(H,17,19) |
Clave InChI |
QZLJNVOFKPGIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NCCNCC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-methoxy-4-[(3-methyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopentanamine](/img/structure/B12491258.png)
![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B12491267.png)
![Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491272.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12491273.png)

![1-(Azepan-1-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12491294.png)
![1-{2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491300.png)
![1-[(4-ethylphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12491306.png)
![3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12491314.png)

![2-{[(5-Carboxyfuran-2-yl)methyl]sulfanyl}butanedioic acid](/img/structure/B12491321.png)
![1-(4-chlorophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491326.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491337.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12491340.png)
